3-Chloropyridine;perchloric acid
Description
Classification and Chemical Identity of Pyridinium (B92312) Perchlorate (B79767) Adducts
Pyridinium perchlorate adducts are ionic salts formed through the protonation of a pyridine (B92270) derivative by perchloric acid. In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring accepts a proton (H⁺) from perchloric acid (HClO₄). This results in the formation of a positively charged pyridinium cation and a negatively charged perchlorate anion (ClO₄⁻).
The specific compound, 3-chloropyridinium perchlorate, consists of the 3-chloropyridinium cation and the perchlorate anion. The presence of the chlorine atom on the pyridine ring influences the electronic properties and reactivity of the cation. The perchlorate anion is a well-known, weakly coordinating anion, meaning it interacts relatively weakly with the cation. This property can enhance the solubility of the salt in certain polar aprotic solvents. The crystal structure of these adducts is stabilized by electrostatic interactions between the cation and anion, and often involves hydrogen bonding. For instance, studies on related pyridinium perchlorate crystals show that the N-H···O hydrogen bond between the cation and anion is a significant factor in the structure. researchgate.netnih.gov
Academic Interest in 3-Chloropyridine (B48278) and its Protonated Forms
Academic interest in 3-chloropyridine stems from its utility as a versatile building block in organic synthesis and for studying fundamental chemical principles. wikipedia.orgnih.gov Its protonated form, the 3-chloropyridinium cation, is of particular interest for understanding how substituents affect the electronic structure and reactivity of the pyridine ring.
One area of significant academic research is the thermodynamics of protonation. A laboratory experiment developed for physical chemistry undergraduates involves the calorimetric determination of the heats of protonation for pyridine, 2-chloropyridine (B119429), and 3-chloropyridine using perchloric acid. acs.org This experiment directly demonstrates the inductive and resonance effects of the chlorine substituent on the basicity of the pyridine nitrogen. acs.org The pKa of the conjugate acid of 3-chloropyridine is reported as 2.84, quantifying its basicity. nih.govchemicalbook.com
Furthermore, 3-chloropyridine serves as a key intermediate in the synthesis of more complex molecules. wikipedia.orgchemicalbook.com Its chlorine atom can be substituted or used in various coupling reactions, such as the Suzuki or Ullmann reactions, making it a valuable precursor for pharmaceuticals and other functional organic materials. wikipedia.org The study of its protonated state is crucial for understanding its reactivity under acidic conditions, which are common in many synthetic procedures. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₄ClN | wikipedia.orgnih.govsigmaaldrich.com |
| Molecular Weight | 113.54 g/mol | wikipedia.orgnih.govsigmaaldrich.com |
| Appearance | Clear, colorless to light yellow liquid | wikipedia.orgnih.gov |
| Boiling Point | 148 °C | wikipedia.orgchemicalbook.comsigmaaldrich.com |
| Density | 1.194 g/mL at 25 °C | wikipedia.orgchemicalbook.comsigmaaldrich.com |
| Refractive Index (n20/D) | 1.533 | wikipedia.orgsigmaaldrich.com |
| pKa (conjugate acid) | 2.84 | nih.govchemicalbook.com |
| Water Solubility | 10 g/L | chemicalbook.comlookchem.com |
Overview of Research Domains Pertaining to Halogenated Pyridinium Salts
The research domain of halogenated pyridinium salts is broad, encompassing synthesis, structural characterization, and exploration of their properties for various applications. rsc.org These salts are recognized as a versatile class of compounds in organic synthesis and materials science. mdpi.comnih.gov
Key research areas include:
Synthesis and Characterization: Researchers have developed various methods for the synthesis of halogenated pyridinium salts. mdpi.comnih.govresearchgate.net Characterization is often performed using techniques like FTIR, NMR spectroscopy, and elemental analysis to confirm the chemical structures. unlv.edu Crystal structures are determined using single-crystal X-ray diffraction to understand the three-dimensional arrangement of ions and intermolecular interactions. nih.govmdpi.comnih.gov
Thermal Analysis: The thermal stability and decomposition of pyridinium salts, including perchlorates, are actively studied. Techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) are used to determine decomposition temperatures and study the kinetics of the process. doi.org This is particularly relevant for perchlorate salts due to the oxidizing nature of the perchlorate anion.
Applications in Materials Science: Pyridinium salts, including halogenated derivatives, are investigated for their potential as ionic liquids and light-emitting materials. unlv.edu Their properties can be fine-tuned by modifying the substituents on the pyridine ring or by changing the counter-anion. unlv.edu
Catalysis: Certain substituted pyridinium salts have been shown to act as catalysts in organic reactions, such as the preparation of β-amino carbonyl derivatives. nih.gov
| Compound/System | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Pyridinium Perchlorate | NMR Study | Studied the reorientation of pyridinium cations over inequivalent potential energy barriers. | researchgate.net |
| 4,4'-Bipyridin-1-ium Perchlorate | Crystal Structure Analysis | Structure stabilized by N-H···O and O-H···N hydrogen bonds and π–π stacking interactions. | nih.gov |
| 4-(4-Pyridylamino)pyridinium Perchlorate | Crystal Structure Analysis | Cations are linked into chains via N—H⋯N hydrogen bonding; perchlorate ions are anchored by N—H⋯O hydrogen bonding. | nih.gov |
| Bis(pyridine)silver(I) Perchlorate | Structural and Vibrational Spectra | Characterized a hemipyridine solvate, revealing a dimeric unit [Agpy₂ClO₄]₂ with Ag-O coordination. | mdpi.com |
Properties
CAS No. |
55916-72-8 |
|---|---|
Molecular Formula |
C5H5Cl2NO4 |
Molecular Weight |
214.00 g/mol |
IUPAC Name |
3-chloropyridine;perchloric acid |
InChI |
InChI=1S/C5H4ClN.ClHO4/c6-5-2-1-3-7-4-5;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChI Key |
CZUBHOQZINGPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)Cl.OCl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Direct Synthesis of 3-Chloropyridinium Perchlorate (B79767) Adducts
The formation of 3-chloropyridinium perchlorate is achieved through a direct acid-base reaction. This process involves the protonation of the nitrogen atom in the 3-chloropyridine (B48278) ring by the strong acid, perchloric acid, resulting in the formation of a salt.
The synthesis of 3-chloropyridinium perchlorate involves the straightforward protonation of 3-chloropyridine with perchloric acid. vulcanchem.com This type of acid-base reaction typically involves combining the acid and the base to form a salt and water. brainly.com For the preparation of the perchlorate salt, the reaction is often carried out in anhydrous solvents, such as tetrahydrofuran (B95107) (THF), to yield the desired 3-chloropyridinium perchlorate salt. vulcanchem.com The perchlorate anion is considered weakly coordinating, which can enhance the solubility of the resulting salt in polar aprotic solvents. vulcanchem.com Studies on other pyridinium (B92312) perchlorates confirm that the salt crystallizes out of the reaction mixture, with the time required for crystallization varying from one hour to about a week depending on the specific substituted pyridine (B92270) used. at.ua
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the resulting salt. Key parameters for the synthesis of salts like 3-chloropyridinium perchlorate include the choice of solvent, reaction temperature, and stoichiometry of the reactants. While specific optimization data for 3-chloropyridinium perchlorate is not extensively detailed in the available literature, general principles of salt formation and findings from related syntheses can be applied. researchgate.netresearchgate.net For instance, in silylation reactions, pyridine is often used as a solvent because it acts as an acid scavenger, driving the reaction forward. researchgate.net The thermal stability of the resulting pyridinium perchlorate salts is also a consideration, with decomposition temperatures for some substituted pyridinium perchlorates observed between 290-410°C. at.ua
Table 1: General Parameters for Optimizing Salt Formation
| Parameter | Considerations | Potential Impact |
|---|---|---|
| Solvent | Polarity, aprotic vs. protic, solubility of reactants and products. Anhydrous conditions are often preferred. vulcanchem.com | Affects reaction rate, yield, and ease of product isolation. |
| Temperature | Can influence reaction kinetics and solubility. at.ua | Higher temperatures may speed up the reaction but can also lead to decomposition. |
| Stoichiometry | Molar ratio of 3-chloropyridine to perchloric acid. | Ensures complete reaction and minimizes unreacted starting materials. |
| Catalyst | While often not necessary for simple acid-base reactions, catalysts can be used in related derivatizations. researchgate.net | Can increase the reactivity of the reagents. researchgate.net |
| Reaction Time | Time allowed for the reaction and subsequent crystallization. at.ua | Varies significantly depending on the specific reactants and conditions. at.ua |
Advanced Synthetic Routes to 3-Chloropyridine Precursors
The availability of the 3-chloropyridine precursor is essential for the synthesis of the target compound. Several advanced routes for its preparation have been developed.
One method for synthesizing 3-chloropyridine involves the ring expansion of pyrrole (B145914) using dichlorocarbene (B158193) (:CCl2). nih.gov This reaction is an example of the Ciamician-Dennstedt rearrangement. wikipedia.orgyoutube.com When pyrrole is treated with chloroform (B151607) (a source of dichlorocarbene) and sodium ethoxide, a low yield of 3-chloropyridine is produced. nih.gov A more effective, though still modest, yield of 25% to 33% can be achieved by heating a mixture of pyrrole and chloroform in the vapor phase at 550°C in a glass tube; this process also forms some 2-chloropyridine (B119429) as a byproduct. nih.govwikipedia.org The reaction proceeds via the formation of a dichlorocyclopropane intermediate, which then undergoes ring expansion. chempanda.com
Table 2: Synthesis of 3-Chloropyridine via Pyrrole Ring Expansion
| Dichlorocarbene Source | Conditions | Yield | Byproducts |
|---|---|---|---|
| Chloroform and Sodium Ethoxide | Liquid phase | Low nih.gov | Not specified |
A more recent and high-yield approach for producing 3-chloropyridine is through the selective hydrogenation of more highly chlorinated pyridines. google.comgoogle.com This method starts with a raw material like 2,6-dichloropyridine, which is first chlorinated to produce 2,3,6-trichloropyridine (B1294687). google.comgoogle.com The subsequent hydrogenation of 2,3,6-trichloropyridine yields 3-chloropyridine. google.comgoogle.com This reduction is carried out in a reactor with a metal catalyst and an acid-binding agent in an organic solvent. google.comgoogle.com The process is highly efficient, with reported yields exceeding 85% and product purity of 99.5% or higher. google.com
Table 3: Optimized Conditions for Hydrogenation of 2,3,6-Trichloropyridine
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | 2,3,6-Trichloropyridine | google.comgoogle.com |
| Pressure | 0-10 MPa (optimized range 0-5 MPa) | google.comgoogle.com |
| Temperature | 20-150 °C | google.comgoogle.com |
| Metal Catalyst | Platinum charcoal, palladium charcoal, or Raney's nickel | google.comgoogle.com |
| Acid-Binding Agent | Pyridine, triethylamine, alkali-metal hydroxides, carbonates, or bicarbonates | google.com |
| Solvent | Toluene, ethyl acetate, butyl acetate, methyl tertiary butyl ether, dioxane | google.comgoogle.com |
| Molar Ratio | 2,3,6-trichloropyridine to acid-binding agent is 1 : 0.5-1.0 | google.comgoogle.com |
| Yield | >85% | google.com |
| Purity | ≥99.5% | google.com |
Chemical Derivatization Strategies for Modifying Pyridinium Perchlorate Systems
Modification of the 3-chloropyridinium perchlorate system can be envisioned through several chemical strategies, either by altering the pyridinium cation or by exchanging the perchlorate anion. While specific examples for the derivatization of 3-chloropyridinium perchlorate are not abundant, strategies from related systems offer insight into potential pathways.
One approach involves reactions targeting the pyridine ring. For example, pyridine-3-sulfonyl chloride is used as a derivatizing agent for other chemical classes, such as steroidal estrogens, to improve their detection by mass spectrometry. nih.gov This suggests that functional groups can be introduced onto the pyridine ring system, although the presence of the perchlorate anion and the chloro-substituent would influence reactivity.
Another strategy could involve nucleophilic substitution of the chlorine atom on the pyridine ring. 3-chloropyridine itself is known to be a substrate for various coupling reactions, including the Suzuki and Ullmann reactions, which could potentially be adapted for the perchlorate salt under suitable conditions. wikipedia.org
Furthermore, derivatization can be achieved by creating more complex pyridinium salts. For instance, research has shown the synthesis of thiopyran pyridinium perchlorate compounds by reacting existing pyrylium (B1242799) salts with pyridinium compounds derived from cysteine. researchgate.net This highlights the possibility of using the 3-chloropyridinium moiety as a building block for larger, more complex chemical structures. The perchlorate anion itself, while generally stable, could potentially be exchanged for other anions to modify the salt's properties.
N-Alkylation to Form Substituted Pyridinium Perchlorates
The formation of the parent compound, 3-chloropyridinium perchlorate, is itself a fundamental example of N-alkylation, specifically protonation. This reaction involves the treatment of 3-chloropyridine with perchloric acid, typically in an anhydrous solvent. vulcanchem.com The nitrogen atom of the pyridine ring acts as a nucleophile, accepting a proton (H⁺) from the strong acid, which can be considered the simplest form of an alkyl group.
A general procedure for this protonation involves:
Reagents : 3-Chloropyridine and a 70% aqueous solution of perchloric acid (HClO₄). vulcanchem.com
Solvent : Anhydrous solvents such as tetrahydrofuran (THF) are often employed to facilitate the reaction and precipitation of the salt. vulcanchem.com
Mechanism : The lone pair of electrons on the pyridine nitrogen atom attacks the proton from perchloric acid, forming a new N-H bond and resulting in the positively charged 3-chloropyridinium cation. The perchlorate anion (ClO₄⁻) serves as the counter-ion.
While direct N-alkylation of 3-chloropyridine with alkyl halides followed by anion exchange to perchlorate is a plausible synthetic route, a more common and versatile method for synthesizing more complex substituted pyridinium perchlorates involves the reaction of pyrylium perchlorate salts with primary amines. rdd.edu.iqresearchgate.net This method allows for the introduction of a wide variety of substituents onto the nitrogen atom.
The general reaction scheme is as follows:
A pyrylium perchlorate salt is reacted with a primary amine (R-NH₂).
The primary amine displaces the oxygen atom in the pyrylium ring, leading to the formation of an N-substituted pyridinium perchlorate. rdd.edu.iq
This reaction is highly efficient, often proceeding in good to excellent yields. For instance, the synthesis of 1-(2-Mercapto-ethyl)-2,4,6-triphenyl-pyridinium; perchlorate was achieved with an 80.6% yield by reacting the corresponding pyrylium perchlorate with 2-aminoethylenethiol. rdd.edu.iq
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | Reference |
| Pyrylium Perchlorate | 2-Aminoethylenethiol | 1-(2-Mercapto-ethyl)-2,4,6-triphenyl-pyridinium; perchlorate | 80.6 | 251-252 | rdd.edu.iq |
| Pyrylium Salt | Cysteine | Pyridinium Perchlorate Compound | Good | - | researchgate.net |
This table showcases examples of N-alkylation reactions to form substituted pyridinium perchlorates, illustrating the general methodology.
Incorporation into Complex Molecular Architectures
The 3-chloropyridine moiety is a significant building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. chempanda.comgoogle.comgoogle.com The chlorine atom at the 3-position can be substituted or can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Ullmann reactions, allowing for the construction of intricate molecular frameworks. wikipedia.org
The pyridinium perchlorate functional group itself can be a key player in the elaboration of molecular complexity. Research has demonstrated that pyridinium perchlorate compounds can serve as precursors for the synthesis of more complex heterocyclic systems. rdd.edu.iqresearchgate.net A notable example is the synthesis of thiopyran pyridinium perchlorate compounds.
This synthesis involves a two-step process:
First, a substituted pyridinium perchlorate is synthesized via the reaction of a pyrylium salt with a primary amine, as detailed in the previous section. rdd.edu.iq
The resulting pyridinium perchlorate is then reacted with another mole of a pyrylium salt. This reaction leads to the formation of a thiopyran ring fused or linked to the pyridinium structure, yielding a complex thiopyran pyridinium salt. rdd.edu.iq
This methodology highlights a pathway where the initial pyridinium perchlorate is not the final product but a crucial intermediate that is incorporated into a larger, more elaborate molecular architecture. The reaction conditions, such as temperature, are critical; these reactions are often carried out at sub-zero temperatures to achieve very good yields. rdd.edu.iq The versatility of this approach allows for the creation of a library of complex heterocyclic compounds with potential biological activity. rdd.edu.iqresearchgate.net
| Precursor Compound | Reaction Partner | Resulting Complex Architecture | Reference |
| Pyridinium perchlorate | Pyrylium perchlorate | Thiopyran Pyridinium perchlorate | rdd.edu.iq |
| 2,6-dihydroxy-3-cyano-5-fluoropyridine | Phosphorus oxychloride & Phosphorus pentachloride | 2,6-dichloro-3-cyano-5-fluoropyridine | google.com |
This table provides examples of how pyridine-based compounds, including perchlorate salts, are used as intermediates in the synthesis of more complex molecular structures.
Advanced Spectroscopic Characterization and Elucidation of Intermolecular Interactions
Vibrational Spectroscopy Analysis: Infrared and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural arrangement of 3-chloropyridinium perchlorate (B79767). The spectra reveal distinct frequencies corresponding to the vibrational modes of the 3-chloropyridinium cation and the perchlorate anion.
Comprehensive Assignment of Fundamental Vibrational Modes
The vibrational spectra of 3-chloropyridinium perchlorate are a composite of the modes from the 3-chloropyridinium cation and the perchlorate anion. The assignment of these modes can be understood by comparing them to the parent molecule, 3-chloropyridine (B48278), and related compounds like pyridinium (B92312) perchlorate. nih.govresearchgate.net The 3-chloropyridine molecule has 27 fundamental modes of vibration. Upon protonation, these modes, particularly those involving the pyridine (B92270) ring and the C-H bonds, are expected to shift.
The perchlorate anion (ClO₄⁻), assuming a regular tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). However, interactions within the crystal lattice can lower this symmetry, causing modes that are typically IR or Raman inactive to appear and degenerate modes to split. mdpi.com In the related pyridinium perchlorate, distortion of the anion leads to the appearance of the ν₁ mode in the IR spectrum and the splitting of degenerate modes. nih.govmdpi.com
A comprehensive assignment for the analogous pyridinium perchlorate has been performed using DFT calculations, providing a reliable basis for interpreting the spectrum of 3-chloropyridinium perchlorate. nih.gov
Table 1: Fundamental Vibrational Modes of the Perchlorate Anion This table presents the typical vibrational modes for the perchlorate anion. The exact wavenumbers for 3-chloropyridinium perchlorate would require specific experimental data, but these are the expected regions.
| Mode | Description | Symmetry | Typical Wavenumber (cm⁻¹) | Activity |
| ν₁ | Symmetric Stretch | A₁ | ~930 | Raman |
| ν₂ | Symmetric Bend | E | ~460 | Raman |
| ν₃ | Antisymmetric Stretch | F₂ | ~1100 | IR, Raman |
| ν₄ | Antisymmetric Bend | F₂ | ~625 | IR, Raman |
Spectroscopic Signatures of Protonation and Anion-Cation Interactions
Protonation of the nitrogen atom in the 3-chloropyridine ring leads to significant and observable shifts in its vibrational frequencies. The addition of a proton (H⁺) from perchloric acid to the nitrogen atom forms an N⁺-H bond, giving rise to a characteristic N-H stretching vibration, typically observed in the high-frequency region of the IR spectrum.
Furthermore, protonation alters the electronic distribution within the pyridine ring, affecting the bond strengths and, consequently, the frequencies of the ring stretching and bending vibrations. These shifts are definitive spectroscopic evidence of salt formation.
The interaction between the 3-chloropyridinium cation and the perchlorate anion is primarily electrostatic, but hydrogen bonding also plays a crucial role. nih.gov In studies of pyridinium perchlorate, two types of hydrogen bonds between the pyridinium cation and the perchlorate anion have been identified. nih.gov These interactions, specifically N⁺-H···O bonds, influence the vibrational modes of both the cation and the anion. Such hydrogen bonding can cause a lowering of the perchlorate anion's symmetry from Td, leading to the activation of otherwise silent modes and the splitting of degenerate E and F₂ modes in both IR and Raman spectra. mdpi.com
Normal Coordinate Analysis for Structural Elucidation
Normal coordinate analysis (NCA) is a powerful computational method used to assign vibrational frequencies to specific molecular motions. nih.gov For a molecule as complex as 3-chloropyridinium perchlorate, NCA is essential for a definitive assignment of the observed IR and Raman bands.
The process involves defining a set of internal coordinates (bond stretches, angle bends, and torsions) and a force field that describes the potential energy of the molecule. By solving the vibrational secular equation, the frequencies and forms of the normal modes can be calculated. These calculated frequencies are then compared with the experimental IR and Raman spectra to validate the assignments.
For the related compound pyridinium perchlorate, a normal coordinate analysis was performed using internal coordinates calculated at the B3LYP/6-311G(3df,p) level of theory, which provided a detailed understanding of its vibrational normal modes. nih.gov A similar analysis for 3-chloropyridinium perchlorate would allow for a precise correlation between the observed spectral features and the underlying molecular structure and intermolecular forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-chloropyridinium perchlorate by providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
Solution-State ¹H and ¹³C NMR for Molecular Connectivity
In solution, ¹H and ¹³C NMR spectra provide clear evidence of the molecular structure and the effects of protonation.
¹H NMR: The proton NMR spectrum of 3-chloropyridine shows distinct signals for the four aromatic protons. chemicalbook.com Upon protonation with perchloric acid, these signals would be expected to shift downfield (to a higher ppm value) due to the deshielding effect of the positive charge on the newly formed 3-chloropyridinium cation. The proton attached to the nitrogen (N⁺-H) would appear as a broad signal at a significantly downfield chemical shift.
¹³C NMR: Similarly, the ¹³C NMR spectrum confirms the carbon framework. The spectrum of 3-chloropyridine shows five distinct signals for the five carbon atoms in the pyridine ring. nih.gov Following protonation, all carbon resonances are expected to shift, with the carbons adjacent to the protonated nitrogen (C2 and C6) typically showing the most significant downfield shifts. This provides unambiguous confirmation of the site of protonation.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts This table shows experimental data for the parent compound 3-chloropyridine chemicalbook.com and predicted trends for 3-chloropyridinium perchlorate upon protonation.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Predicted Shift upon Protonation |
| 3-Chloropyridine | ¹H | H-2 | 8.68 | Downfield |
| H-4 | 7.99 | Downfield | ||
| H-5 | 7.57 | Downfield | ||
| H-6 | 8.79 | Downfield | ||
| 3-Chloropyridinium Perchlorate | ¹H | N-H | - | Expected > 10 ppm |
| 3-Chloropyridine | ¹³C | C-2 | 148.0 | Downfield |
| C-3 | 132.5 | Shift | ||
| C-4 | 138.0 | Downfield | ||
| C-5 | 123.8 | Shift | ||
| C-6 | 150.5 | Downfield |
Solid-State Magic Angle Spinning (MAS) NMR for Crystalline Environment
Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of materials in their crystalline state. nih.gov While solution-state NMR averages out anisotropic interactions like dipolar coupling and chemical shift anisotropy (CSA), ssNMR, particularly with magic-angle spinning (MAS), can measure these parameters, offering deeper structural insights. nih.gov
For 3-chloropyridinium perchlorate, ¹³C and ¹H MAS NMR would be highly informative. The technique can distinguish between molecules in different crystallographic environments. nih.gov If the asymmetric unit of the crystal contains more than one 3-chloropyridinium perchlorate ion pair (i.e., Z' > 1), separate sets of NMR signals would be observed for each unique molecule. nih.gov
Furthermore, ssNMR can probe the local environment and dynamics. For instance, changes in chemical shifts or the appearance of multiple resonances can indicate static or dynamic disorder within the crystal structure. nih.gov In similar organic hydrochloride salts, ssNMR has been used to confirm crystallographic disorder of anions and molecular fragments. nih.gov A ³⁵Cl ssNMR experiment could also provide direct information on the quadrupolar and chemical shift tensors of the chlorine nucleus in both the cation and the perchlorate anion, offering insight into the local symmetry and bonding environment. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For the compound formed between 3-chloropyridine and perchloric acid, which exists as the 3-chloropyridinium perchlorate salt, UV-Vis spectroscopy provides significant insights into the effects of protonation on the electronic structure of the pyridine ring.
The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like 3-chloropyridine, which contain both π-bonds (in the aromatic ring) and non-bonding lone pair electrons (on the nitrogen atom), two primary types of electronic transitions are observed: π → π* and n → π*.
π → π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital. These are generally lower in energy but also have a much lower probability, resulting in weak absorption bands. libretexts.org
In its neutral form, dissolved in a non-polar solvent, 3-chloropyridine would be expected to exhibit a UV-Vis spectrum characteristic of pyridine derivatives. This includes a weak, longer-wavelength absorption band corresponding to the n → π* transition and more intense, shorter-wavelength bands corresponding to π → π* transitions. libretexts.org
The introduction of perchloric acid leads to the protonation of the electron lone pair on the nitrogen atom of the pyridine ring, forming the 3-chloropyridinium cation. This strong intermolecular interaction has profound and well-documented effects on the UV-Vis spectrum:
Disappearance of the n → π Transition:* Upon protonation, the non-bonding lone pair of electrons on the nitrogen atom forms a new σ-bond with a proton (H+). This effectively removes the non-bonding electrons from the system, meaning the n → π* transition is no longer possible. chemicalforums.com Even if not entirely eliminated, the energy required for this transition increases significantly, causing a pronounced shift to a much shorter wavelength (a hypsochromic or "blue" shift), where it is often obscured by the much stronger π → π* absorptions. libretexts.orgchemicalforums.com
Shifts in π → π Transitions:* The protonation of the ring nitrogen makes the ring more electron-deficient. This alters the energy levels of the π molecular orbitals. Consequently, the π → π* transitions are also shifted, typically to shorter wavelengths, as the electronic structure of the pyridinium cation becomes more analogous to that of benzene. rsc.org
These effects can be clearly illustrated by comparing the known spectral data for pyridine in neutral versus acidic environments. The protonation of the nitrogen atom by an acid like perchloric acid fundamentally changes the nature of the chromophore, and these changes are directly observable and quantifiable using UV-Vis spectroscopy.
Interactive Data Table: Comparison of Pyridine UV Absorption Maxima in Different Media
The following table details the characteristic absorption maxima (λmax) for pyridine in a neutral (non-polar) solvent versus an acidic medium, illustrating the spectral shifts that occur upon protonation. This serves as a model for the behavior of 3-chloropyridine upon forming a salt with perchloric acid.
| Compound/Solvent | Transition Type | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Pyridine (in Heptane) | n → π | ~270-280 | Low (< 2000) | libretexts.org |
| Pyridine (in Heptane) | π → π | ~251 | ~2000 | researchgate.net |
| Pyridine (Acidic pH) | π → π | 254 | High | sielc.com |
| Pyridine (Acidic pH) | π → π | 202 | High | sielc.com |
Data table generated based on established spectroscopic data for pyridine to model the behavior of the 3-chloropyridine system.
Crystallographic Investigations of Solid State Architecture
Single-Crystal X-ray Diffraction: Precise Determination of Crystal Packing and Hydrogen Bonding Networks
Analysis of Classical N-H···O, O-H···O, and C-H···O Hydrogen Bonds
In the crystal structure of 3-chloropyridinium perchlorate (B79767), the primary and strongest hydrogen bond is anticipated to be the N⁺-H···O interaction between the pyridinium (B92312) cation and the perchlorate anion. The oxygen atoms of the tetrahedral perchlorate anion are strong hydrogen-bond acceptors. The geometry of this interaction (donor-hydrogen···acceptor distance and angle) is a critical determinant of the resulting supramolecular assembly.
Table 1: Expected Hydrogen Bond Parameters in Pyridinium Salts
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Example |
|---|---|---|---|
| N⁺-H···O | 2.6 - 2.9 | 160 - 180 | 2-aminopyridinium hydrogen phthalate (B1215562) nih.gov |
Characterization of Non-Covalent Interactions: π-π Stacking and Anion···π⁺ Interactions
Beyond classical hydrogen bonding, the crystal packing of 3-chloropyridinium perchlorate would be influenced by other non-covalent interactions. The electron-deficient nature of the pyridinium ring makes it a candidate for π-π stacking interactions. nih.govresearchgate.net These interactions occur when two aromatic rings are arranged in a parallel or near-parallel fashion, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. rsc.orgrsc.org The presence of the chlorine atom in the 3-position can modulate the electronic distribution of the ring, potentially influencing the geometry and strength of these stacking interactions.
Furthermore, an important and often structure-directing interaction in salts of aromatic cations is the anion···π⁺ interaction. In this case, the perchlorate anion can interact with the electron-deficient π-system of the 3-chloropyridinium cation. This interaction is electrostatic in nature and involves the positioning of the anion above the face of the aromatic ring. The strength of this interaction is dependent on the charge of the cation and the polarizability of the anion.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.
Quantitative Deconvolution of Intermolecular Contact Types
By mapping various properties onto the Hirshfeld surface, one can gain quantitative insights into the nature and relative importance of different intermolecular contacts. For 3-chloropyridinium perchlorate, this analysis would provide the percentage contribution of each type of interaction to the total surface area. For instance, in related pyridinium salts, N···H/H···N contacts, corresponding to N-H···O hydrogen bonds, are often the most significant contributors. nih.gov This is followed by C···H/H···C and H···H contacts, which represent C-H···O and van der Waals interactions, respectively. nih.gov The presence of the chlorine atom would also give rise to Cl···H and Cl···O contacts, the prevalence of which would depend on the specific packing arrangement.
Table 2: Illustrative Deconvolution of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Pyridinium Salt
| Contact Type | Percentage Contribution (%) |
|---|---|
| N···H/H···N | 35 - 40 |
| C···H/H···C | 25 - 30 |
| H···H | 20 - 25 |
| C···C (π-π stacking) | 4 - 5 |
| C···N/N···C | 3 - 4 |
Data is illustrative and based on a representative pyridinium salt. nih.gov
Visualization of Molecular Shape and Intermolecular Interactions within the Crystal
The Hirshfeld surface can be color-coded to visualize different properties. For example, a map of dnorm (normalized contact distance) highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white regions indicate contacts at approximately the van der Waals distance.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a summary of all intermolecular contacts in the crystal. These plots show the distribution of contact distances, with characteristic features corresponding to specific interaction types. For example, sharp spikes in the fingerprint plot often correspond to strong hydrogen bonds, while more diffuse regions can indicate weaker van der Waals forces. The shape and features of the fingerprint plot for 3-chloropyridinium perchlorate would offer a comprehensive picture of its intermolecular interaction landscape. nih.govnih.gov
Impact of Counterion and Substituent Effects on Crystal Engineering
The solid-state structure of a pyridinium salt is a result of the interplay between the pyridinium cation and its corresponding counterion. The size, shape, and charge distribution of both the cation and the anion direct the formation of specific supramolecular assemblies.
The perchlorate anion (ClO₄⁻) is a tetrahedral and weakly coordinating anion. Its size and low basicity mean that it is less likely to form strong, directional hydrogen bonds compared to smaller, more basic anions like chloride or bromide. However, the oxygen atoms of the perchlorate anion can act as hydrogen bond acceptors. In the crystal structure of 3-hydroxypyridinium (B1257355) perchlorate, for instance, the perchlorate anions are involved in an extensive network of N-H···O and O-H···O hydrogen bonds, which dictate the formation of a two-dimensional supramolecular network. researchgate.net It is therefore highly probable that in the crystal structure of 3-chloropyridinium perchlorate, the primary intermolecular interaction would be N-H···O hydrogen bonds between the pyridinium proton and the oxygen atoms of the perchlorate anion.
The substituent on the pyridine (B92270) ring significantly modifies the electronic properties and steric profile of the cation, thereby influencing the crystal packing. The 3-chloro substituent is an electron-withdrawing group, which increases the acidity of the pyridinium proton, making the N-H bond a stronger hydrogen bond donor. This enhanced donor capacity would likely lead to shorter and stronger N-H···O hydrogen bonds with the perchlorate anion compared to an unsubstituted pyridinium salt.
To illustrate the impact of substituents on the crystal packing of pyridinium salts, a comparison with related structures is useful. For example, the crystal structure of 5-chloropyridine-2,3-diamine (B1270002) reveals notable intermolecular interactions including N-H···N hydrogen bonding and offset face-to-face π-stacking. nih.gov While the amino groups in this molecule introduce additional hydrogen bonding possibilities not present in 3-chloropyridinium perchlorate, it highlights how chloro-substituted pyridines can participate in a variety of weak interactions.
Below is a table summarizing the expected key crystallographic parameters for 3-chloropyridinium perchlorate based on the analysis of related compounds.
| Parameter | Expected Feature in 3-Chloropyridinium Perchlorate | Rationale based on Related Structures and Principles |
| Primary Intermolecular Interaction | Strong N-H···O hydrogen bonds between the pyridinium cation and the perchlorate anion. | The pyridinium N-H is a strong hydrogen bond donor, and the oxygen atoms of the perchlorate are available acceptors. The electron-withdrawing 3-chloro group enhances the acidity of the N-H proton. |
| Secondary Intermolecular Interactions | Possible C-H···O, C-H···Cl, and Cl···O interactions. Potential for π-π stacking interactions between pyridine rings. | These weaker interactions are common in organic salts and contribute to the overall stability of the crystal lattice. The presence of the chlorine atom introduces the possibility of halogen-related interactions. |
| Role of the Perchlorate Anion | Acts as a charge-balancing counterion and a hydrogen bond acceptor. Its tetrahedral shape will influence the three-dimensional packing arrangement. | Perchlorate is a common counterion in crystal engineering and its interactions are well-documented. researchgate.net |
| Effect of the 3-Chloro Substituent | Increases the hydrogen bond donating strength of the pyridinium cation. May participate in halogen bonding. Influences the overall electronic distribution and steric profile of the cation. | Electron-withdrawing substituents are known to affect the acidity and reactivity of pyridinium salts. nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations serve as a powerful tool for investigating the electronic structure and properties of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of computational chemistry, offering a balance between accuracy and computational cost. These methods are employed to model various aspects of the 3-chloropyridinium perchlorate (B79767) system, from its geometry to its electronic and spectroscopic features.
Geometry Optimization and Conformational Analysis of the Adduct and its Components
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the adduct formed between 3-Chloropyridine (B48278) and perchloric acid, this process involves the protonation of the nitrogen atom in the pyridine (B92270) ring by the perchloric acid, forming a 3-chloropyridinium cation and a perchlorate anion (ClO₄⁻).
Computational methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to model the geometry. The optimization would elucidate key structural parameters of the ion pair, including the N-H bond length in the cation and the Cl-O bond lengths in the perchlorate anion. Furthermore, conformational analysis would explore the relative orientation of the cation and anion, identifying the most stable conformer, which is likely stabilized by a hydrogen bond between the acidic proton on the pyridinium (B92312) nitrogen (N-H) and one of the oxygen atoms of the perchlorate anion. nih.gov
Table 1: Conceptual Optimized Geometric Parameters This table conceptualizes the expected structural parameters from a geometry optimization calculation. Actual values would require specific computation.
| Parameter | Component | Description |
|---|---|---|
| C-N-C Bond Angle | 3-Chloropyridinium Cation | The bond angle within the pyridine ring, which may change upon protonation. |
| N-H Bond Length | 3-Chloropyridinium Cation | The length of the newly formed bond after protonation by the acid. |
| C-Cl Bond Length | 3-Chloropyridinium Cation | The bond between the chlorine atom and the pyridine ring. |
| O-Cl-O Bond Angle | Perchlorate Anion | The tetrahedral angle of the perchlorate anion. |
| N-H···O Distance | Adduct (Ion Pair) | The distance of the hydrogen bond between the cation and anion. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Structure Properties
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.
For the 3-chloropyridinium perchlorate adduct, a computational analysis would likely show that the HOMO is predominantly localized on the electron-rich perchlorate anion, specifically on the lone pairs of the oxygen atoms. Conversely, the LUMO would be centered on the electron-deficient 3-chloropyridinium cation, distributed across the π-system of the aromatic ring. A large HOMO-LUMO gap would suggest high stability for the adduct. imperial.ac.ukslideshare.net
Table 2: Conceptual Frontier Orbital Properties This table outlines the expected findings from an FMO analysis of the adduct.
| Property | Description | Expected Result for the Adduct |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively low energy, localized on the perchlorate anion. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively high energy, localized on the 3-chloropyridinium cation. |
| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A large gap, indicating high chemical stability and low reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. uni-muenchen.deresearchgate.net MEP maps are colored according to their electrostatic potential values: red indicates regions of high electron density (negative potential, attractive to electrophiles), while blue signifies regions of electron deficiency (positive potential, attractive to nucleophiles). wuxiapptec.com
For the 3-chloropyridinium perchlorate adduct, an MEP map would clearly visualize the ionic nature of the compound.
Perchlorate Anion (ClO₄⁻): This component would be surrounded by a deep red color, indicating a strong negative electrostatic potential concentrated on the oxygen atoms. This is the region that would interact favorably with the positive center of the cation.
3-Chloropyridinium Cation: This component would exhibit a strong positive electrostatic potential (blue) primarily around the N-H proton and spread across the hydrogen atoms of the aromatic ring. This positive region highlights its acidic character and susceptibility to interaction with nucleophiles or the perchlorate anion. proteopedia.org
Theoretical Prediction of Proton Affinities and pKa Values for 3-Chloropyridine and Derivatives
The pKa value is a quantitative measure of a compound's acidity in solution. Theoretical calculations can predict pKa values by computing the Gibbs free energy change of the deprotonation reaction in a solvent model. researchgate.net Various computational strategies exist, from semiempirical methods like PM6 to more rigorous ab initio and DFT calculations combined with continuum solvent models (like PCM or SMD). peerj.comresearchgate.net
The experimental pKa of the conjugate acid of 3-Chloropyridine is approximately 2.84. nih.gov This low value indicates that 3-Chloropyridine is a weak base, and its protonated form, the 3-chloropyridinium ion, is a relatively strong acid. Theoretical pKa prediction methods aim to reproduce this value. nih.gov The accuracy of these predictions can vary, with root-mean-square errors often falling within 1-2 pKa units depending on the method and the class of compounds. researchgate.net The calculations confirm that a very strong acid, such as perchloric acid (with a pKa << 0), is required to ensure complete protonation of 3-Chloropyridine.
Table 3: Comparison of Experimental and Theoretical pKa Concepts
| Parameter | Experimental Value | Theoretical Approach |
|---|---|---|
| pKa (3-Chloropyridinium ion) | ~2.84 nih.gov | Calculated via thermodynamic cycles involving gas-phase deprotonation energy and solvation free energies. researchgate.net |
| Proton Affinity (3-Chloropyridine) | Not directly cited | Calculated as the negative enthalpy change of the gas-phase protonation reaction. |
Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. These calculated spectra are crucial for interpreting experimental data and confirming the structure of a synthesized compound.
For the 3-chloropyridinium perchlorate adduct, key predicted vibrational modes would include:
A strong N-H stretching vibration in the 3-chloropyridinium cation.
Shifts in the aromatic ring C-H and C-C stretching modes of 3-Chloropyridine upon protonation.
The characteristic, strong, and broad stretching vibrations of the perchlorate (ClO₄⁻) anion.
Comparing these theoretical frequencies (often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies) with an experimental FTIR or Raman spectrum would provide strong evidence for the formation of the 3-chloropyridinium perchlorate salt and validate the accuracy of the computed geometry.
Table 4: Key Expected Vibrational Modes for the Adduct
| Vibrational Mode | Associated Group | Expected Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|---|
| ν(N-H) stretch | Pyridinium N-H | ~3200 - 3400 | Confirmation of protonation. |
| ν(C-H) aromatic stretch | Pyridinium Ring | ~3000 - 3100 | Characteristic of the aromatic cation. |
| Ring Vibrations | Pyridinium Ring | ~1400 - 1650 | Sensitive to protonation and substitution. |
| ν(Cl-O) stretch | Perchlorate Anion | ~1050 - 1150 | Strong, broad band confirming the presence of ClO₄⁻. |
Evaluation of Non-linear Optical (NLO) Properties from Electronic Structure
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are critical for applications in photonics and optoelectronics. Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), directly from the electronic structure of a molecule. nih.gov
The formation of an organic salt by combining a proton donor and acceptor can lead to materials with significant NLO activity. For the 3-chloropyridinium perchlorate adduct, theoretical calculations could evaluate its potential as an NLO material. nih.govanu.edu.au These calculations would involve computing the response of the molecule's dipole moment to an external electric field. A large calculated first hyperpolarizability (β) would suggest that the material might have a strong second-order NLO response, making it a candidate for further experimental investigation.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Intermolecular Interactions
Molecular dynamics and Monte Carlo simulations are powerful computational techniques used to model the complex interactions within chemical systems. While direct simulation data for 3-chloropyridinium perchlorate is not extensively available in public literature, studies on closely related systems, such as other pyridine derivatives in the presence of perchlorate ions, offer valuable insights into the probable behavior of this compound.
Monte Carlo (MC) and Molecular Dynamics (MD) simulations are instrumental in understanding the adsorption of molecules onto surfaces and quantifying the energies of these interactions. For instance, research on the corrosion inhibition of mild steel by pyridine derivatives in aqueous perchloric acid provides a framework for how 3-chloropyridinium perchlorate might behave. mdpi.com In these simulations, the interaction of the inhibitor molecules with an iron (Fe(110)) surface is modeled in a simulated corrosion medium containing water molecules, hydronium ions, and perchlorate ions. mdpi.com
The adsorption energy (Eads) is a key parameter calculated from these simulations, indicating the strength of the interaction between the inhibitor and the surface. mdpi.com A more negative adsorption energy signifies a stronger and more stable adsorption. mdpi.com Studies on various pyridine derivatives have shown that their adsorption energies can vary significantly based on their molecular structure. mdpi.com For example, the adsorption energy for different pyridine inhibitors on an Fe(110) surface has been calculated, demonstrating a range of interaction strengths. mdpi.com This suggests that the presence and position of the chlorine atom in 3-chloropyridinium perchlorate would similarly influence its adsorption characteristics. The simulations often reveal that these molecules tend to adsorb in a flat-lying manner on the metal surface, which facilitates the formation of a protective layer. mdpi.com This adsorption is typically driven by the donor-acceptor interactions between the heteroatoms (like nitrogen and chlorine) and the metal surface. mdpi.com
Table 1: Adsorption Energies of Pyridine Derivatives on Fe(110) Surface in Simulated Corrosion Media
| Inhibitor | Adsorption Energy (Eads) Range (kcal/mol) | Maximum Adsorption Energy (Eads) (kcal/mol) |
|---|---|---|
| Pyridine | -18.35 to -57.30 | -55.25 |
| 2-amino-5-chloropyridine (B124133) | -52.55 to -83.45 | -78.75 |
| 2-amino-3,5-dichloropyridine | -57.45 to -95.05 | -89.45 |
| 2-amino-3-benzyloxypyridine | -65.25 to -137.85 | -93.05 |
Note: This data is from a study on corrosion inhibition and is presented here to illustrate the application of MC and MD simulations in determining interaction energies for related compounds. mdpi.com
The Radial Distribution Function (RDF), often denoted as g(r), is a powerful tool derived from molecular simulations that provides a measure of the probability of finding a particle at a certain distance from a reference particle. mdanalysis.org It is particularly useful for characterizing the structure of liquids and the nature of intermolecular interactions, such as ionic and hydrogen bonds. mdanalysis.org The RDF is calculated by creating a histogram of the distances between all pairs of atoms of interest and normalizing it. mdanalysis.org Peaks in the RDF plot indicate distances at which the probability of finding a neighboring atom is high, corresponding to coordination shells. mdanalysis.org
In the context of 3-chloropyridinium perchlorate, RDF analysis would be crucial for understanding the solvation structure and the specific interactions between the 3-chloropyridinium cation, the perchlorate anion (ClO₄⁻), and solvent molecules (if in solution). For example, by calculating the RDF between the nitrogen atom of the pyridinium ring and the oxygen atoms of the perchlorate anion, one could elucidate the nature and strength of the ionic pairing. Similarly, RDFs between the pyridinium hydrogen atoms and the perchlorate oxygen atoms would reveal the presence and geometry of hydrogen bonds.
While a specific RDF analysis for 3-chloropyridinium perchlorate is not available, the principles of this analysis are well-established. mdanalysis.orgresearchgate.net The analysis provides a detailed picture of the local environment around each species, which is fundamental to understanding the macroscopic properties of the system.
Detailed Analysis of Specific Weak Intermolecular Forces, e.g., Lone Pair–Salt Bridge Interactions
Beyond classical ionic and hydrogen bonds, weaker intermolecular forces play a critical role in the supramolecular architecture of crystalline solids. One such interaction that has been identified in a complex containing a protonated chloropyridine derivative and perchlorate is the lone pair–salt bridge interaction. nih.gov
A study on a Cu(II)-malonate complex with protonated 2-amino-5-chloropyridine and perchlorate revealed a complex network of non-covalent interactions. nih.gov In this system, salt bridges are formed between the protonated 2-amino-5-chloropyridine cations and the malonate anions. nih.gov A particularly noteworthy finding was the existence of an interaction between the lone pair of an oxygen atom from the malonate ligand and the planar surface of a salt bridge. nih.gov The energetic and geometric features of this lone pair-salt bridge interaction were investigated using Density Functional Theory (DFT-D3) calculations, which are adept at describing such weak interactions. nih.gov
The crystal structure of this complex is stabilized by a variety of other weak intermolecular forces, including salt-bridge (sb)···π interactions, Cl···π interactions, and π···π stacking. nih.gov The combination of these interactions leads to the formation of an extended three-dimensional supramolecular network. nih.gov This highlights the importance of considering a wide range of weak interactions when analyzing the solid-state structure of compounds like 3-chloropyridinium perchlorate. The presence of the aromatic pyridinium ring, the chlorine substituent, and the perchlorate anion in 3-chloropyridinium perchlorate suggests that a similar array of weak intermolecular forces could be at play in its crystal lattice.
Mechanistic Insights into Chemical Reactivity and Catalysis
Role of Protonated 3-Chloropyridine (B48278) in Acid-Catalyzed Organic Reactions
In the presence of a strong acid like perchloric acid, the lone pair of electrons on the nitrogen atom of 3-chloropyridine is protonated, forming the 3-chloropyridinium ion. This protonation has a profound effect on the molecule's acidity and its subsequent role in catalysis.
The formation of the pyridinium (B92312) ion significantly increases the Brønsted acidity of the compound. The nitrogen atom in pyridine (B92270) has a lone pair of electrons in an sp2 hybrid orbital, which is more tightly held than the lone pair in an sp3 orbital of an aliphatic amine, making pyridine less basic than expected. uoanbar.edu.iq When protonated by a strong acid such as perchloric acid, the resulting pyridinium cation can act as a Brønsted acid catalyst, donating a proton to a substrate to initiate a reaction.
The reactivity of pyridinium ions in nucleophilic aromatic substitution (SNAr) reactions highlights their altered chemical nature. Studies on N-methylpyridinium compounds show that the reaction mechanism can involve a rate-determining deprotonation of an addition intermediate, a process influenced by the acidity of the system. nih.gov The concept of "Brønsted acid assisted Brønsted acid" catalysis, observed in other systems, suggests that the formation of dicationic species in highly acidic media can lead to superelectrophilic activation, enabling reactions with very weak nucleophiles. mdpi.com This principle underscores the potential for protonated 3-chloropyridine to facilitate reactions that might not otherwise occur.
The protonated form of 3-chloropyridine can participate in various catalytic cycles. In acid-catalyzed reactions, the 3-chloropyridinium ion can protonate a reactant, making it more susceptible to nucleophilic attack. After the reaction proceeds, the catalyst is regenerated by deprotonation.
For instance, in reactions involving imines, Brønsted acids are known to catalyze their formation and subsequent reactions. nih.gov While specific studies on 3-chloropyridine;perchloric acid are not detailed in the provided results, the general mechanism involves the activation of a carbonyl group or an imine by the acidic proton from the pyridinium ion.
The hydrolysis of chlorine oxides to form chloric acid (HClO₃) or perchloric acid (HClO₄) has been studied, revealing that interfaces can significantly lower the free-energy barrier for these transformations. nih.gov This highlights the importance of the reaction environment, which would be influenced by the presence of species like protonated 3-chloropyridine.
3-Chloropyridine as a Ligand Component in Metal-Catalyzed Systems
The nitrogen atom in 3-chloropyridine allows it to act as a ligand, coordinating to metal centers to form complexes with diverse catalytic applications.
Metal complexes incorporating pyridine-type ligands are synthesized through various methods, typically by reacting a metal salt with the ligand in a suitable solvent. nih.govresearchgate.net The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.
Common Characterization Techniques for Metal Complexes:
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal center by observing shifts in vibrational frequencies, such as the M-N stretching vibration. echemcom.com |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, helping to deduce the coordination geometry. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the complex in solution. nih.gov |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex. researchgate.net |
| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.gov |
| Molar Conductivity | Indicates whether the complex is ionic or non-electrolytic in nature. nih.gov |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in assigning the geometry and oxidation state of the metal ion. researchgate.net |
Structural analyses of various metal complexes with pyridine-derivative ligands have revealed different coordination geometries, such as octahedral and square planar, depending on the metal ion and other ligands present. nih.govechemcom.com For example, studies on copper complexes with scorpionate ligands containing azaindolyl rings (structurally related to pyridine) show κ³–N,N,H coordination modes. nih.gov
The electronic and steric properties of the 3-chloropyridine ligand significantly influence the catalytic performance of the metal center. The electron-withdrawing nature of the chlorine atom can affect the electron density at the metal, thereby tuning its reactivity.
In a study on the oxidation of thioanisole (B89551) and alkenes catalyzed by an iron(III)-iodosylbenzene adduct, the addition of substituted pyridine co-ligands had a notable effect on the reaction. nih.gov The use of pyridine additives increased the conversion rates compared to the pyridine-free system. nih.gov Furthermore, a linear free-energy relationship was observed between the relative reaction rates and the electronic parameters of the substituted pyridines, providing strong evidence for the electrophilic character of the reactive intermediate. nih.gov Specifically, electron-withdrawing substituents on the pyridine ring increased the electrophilicity and, in some cases, the catalytic activity. nih.gov
While specific examples of hydrodehalogenation catalyzed by 3-chloropyridine-containing complexes were not found in the search results, the principles of ligand influence are broadly applicable. The ligand architecture dictates the accessibility of the metal center to substrates and can influence the selectivity of the reaction by controlling the approach of the reactants.
Electronic and Steric Effects of Chlorine Substitution on Pyridine Reactivity Patterns (Electrophilic vs. Nucleophilic)
The chlorine atom at the 3-position of the pyridine ring exerts both electronic and steric effects that modulate its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution: Pyridine itself is highly deactivated towards electrophilic aromatic substitution compared to benzene. This is due to two main factors:
The greater electronegativity of the nitrogen atom withdraws electron density from the ring (-I effect), deactivating it. uoanbar.edu.iqwikipedia.org
In acidic conditions, the nitrogen atom is protonated, creating a positively charged pyridinium ion which further deactivates the ring towards attack by an electrophile. uoanbar.edu.iqwikipedia.org
Electrophilic substitution on pyridine, when it does occur, preferentially takes place at the 3-position. scribd.comquora.com This is because the intermediate carbocation (sigma complex) formed by attack at the 2- or 4-position would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. uoanbar.edu.iq The chlorine atom at the 3-position is an electron-withdrawing group via its inductive effect (-I), further deactivating the ring. However, it also has a weak electron-donating resonance effect (+R). quora.com In electrophilic substitution, the deactivating inductive effect is generally dominant for halogens.
Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic substitution than benzene, particularly at the 2- and 4-positions, because the electronegative nitrogen can stabilize the negative charge in the intermediate carbanion. uoanbar.edu.iq The presence of a good leaving group, like a halogen, facilitates this reaction. While 4-chloropyridine (B1293800) is generally more reactive than 2-chloropyridine (B119429) in nucleophilic substitution, both are significantly more reactive than 3-chloropyridine. uoanbar.edu.iq This is because the negative charge in the intermediate for attack at the 3-position cannot be delocalized onto the nitrogen atom, making this pathway less favorable.
However, the formation of a pyridinium ion drastically increases the ring's susceptibility to nucleophilic attack due to the full positive charge on the nitrogen. scribd.com Studies on the nucleophilic aromatic substitution of N-methylpyridinium ions show a different reactivity order for leaving groups (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) compared to typical SNAr reactions, indicating a change in the rate-determining step. nih.gov
Summary of Chlorine Substitution Effects:
| Effect | Influence on Reactivity |
|---|---|
| Electronic (Inductive) | The electron-withdrawing chlorine atom deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack by stabilizing the negative intermediate. |
| Electronic (Resonance) | The weak electron-donating resonance effect of chlorine directs incoming electrophiles to the ortho and para positions relative to itself, but this is less significant than the ring's inherent preference for 3-substitution. |
| Steric | The steric hindrance from the chlorine atom at the 3-position is generally minimal for incoming reagents. |
| Protonation | In acidic media (like with perchloric acid), the formation of the 3-chloropyridinium ion strongly deactivates the ring for electrophilic attack and strongly activates it for nucleophilic attack. |
Supramolecular Chemistry and Crystal Engineering Applications
Rational Design and Self-Assembly of Hydrogen-Bonded Supramolecular Frameworks
The rational design of supramolecular frameworks relies on the predictable nature of non-covalent interactions, with hydrogen bonding being a primary directional force. In the case of 3-chloropyridinium perchlorate (B79767), the protonated nitrogen atom of the pyridinium (B92312) ring acts as a strong hydrogen-bond donor. The perchlorate anion (ClO₄⁻), in turn, serves as a hydrogen-bond acceptor.
The self-assembly process is guided by the formation of robust N-H···O hydrogen bonds between the cation and the anion. The geometry and strength of these bonds dictate the resulting architecture. Researchers can design complex, multi-component frameworks by carefully selecting building blocks that assemble through these charge-assisted hydrogen bonds. While relatively weak, these interactions can lead to the formation of stable, crystalline hydrogen-bonded organic frameworks (HOFs). The principles of reticular chemistry, though challenging to apply to HOFs due to the flexibility of hydrogen bonds, allow for the potential fine-tuning of pore sizes and functionality. nih.gov
Molecular dynamics simulations of the perchlorate anion in aqueous solutions have shown that it can form various types of hydrogen bonds, including classical, bifurcated, and trifurcated interactions. rsc.org This versatility in hydrogen bonding contributes to the formation of diverse and stable solvation structures, a principle that extends to its interactions with organic cations like 3-chloropyridinium in a crystalline environment. The result is often the formation of extended networks, such as sheets or three-dimensional lattices, as seen in analogous pyridinium perchlorate systems. nih.gov
Formation of Cocrystals and Salts involving 3-Chloropyridine (B48278) and Perchlorate Anions
The reaction between 3-chloropyridine, a Lewis base, and perchloric acid, a strong acid, results in the formation of the 3-chloropyridinium perchlorate salt. This salt formation is a fundamental step in its use in crystal engineering. The resulting ionic pair, composed of the 3-chloropyridinium cation and the perchlorate anion, serves as a supramolecular synthon for building more complex structures.
A notable example is the formation of metal-containing coordination compounds. The crystal structure of bis[(3-chloropyridine)mercury(I)] diperchlorate has been determined using single-crystal X-ray diffraction. rsc.org In this structure, the 3-chloropyridine molecule acts as a ligand, coordinating to the mercury(I) dimer through its nitrogen atom. The perchlorate ions are present as counter-anions, balancing the charge of the complex cation. This demonstrates the ability of 3-chloropyridine and perchlorate to co-crystallize with other components to form intricate multi-part assemblies.
The crystallographic data for this complex highlights the specific interactions and geometry within the crystal lattice.
| Crystal Data for bis[(3-chloropyridine)mercury(I)] diperchlorate | |
| Parameter | Value |
| Chemical Formula | C₁₀H₈Cl₂Hg₂N₂O₈ |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 16.49 |
| b (Å) | 22.92 |
| c (Å) | 5.04 |
| β (°) | 92.4 |
| Hg-Hg distance (Å) | 2.487 |
| Hg-N distance (Å) | 2.21 |
| Hg-Hg-N angle (°) | 167.4 |
Data sourced from the Journal of the Chemical Society, Dalton Transactions, 1973. rsc.org
Anion-Directed Assembly and its Impact on Supramolecular Topology
The anion plays a crucial role in directing the self-assembly process, influencing the final dimensionality and topology of the supramolecular architecture. The size, shape, and charge distribution of the perchlorate anion guide the arrangement of the cationic components in the crystal lattice.
Studies on related systems have shown that the nature of the anion can significantly alter the resulting molecular architecture. rsc.org The perchlorate anion is weakly coordinating and its tetrahedral shape can facilitate the formation of specific hydrogen-bonding patterns. For instance, in the crystal structure of 3,3′-Carbonyldipyridinium bis(perchlorate), N-H···Cl (a typo in the original paper, likely meaning N-H···O) hydrogen bonds involving the perchlorate anions lead to the formation of sheets. nih.gov This demonstrates the anion's ability to direct the structure into a specific dimensionality.
Development of Supramolecular Hybrid Materials
Supramolecular hybrid materials combine organic and inorganic components through non-covalent interactions to create materials with potentially novel properties. The 3-chloropyridinium perchlorate system is an excellent candidate for constructing such organic-inorganic hybrids.
The previously discussed bis[(3-chloropyridine)mercury(I)] diperchlorate is a clear example of a supramolecular hybrid material where an organic ligand (3-chloropyridine) and an inorganic cation (Hg₂²⁺) are linked, with perchlorate anions stabilizing the structure. rsc.org This compound merges the properties of the organic pyridine (B92270) derivative with the characteristics of the heavy metal dimer.
The general strategy involves combining organic cations, like protonated pyridine derivatives, with inorganic anions, such as complex metal halides or perchlorates. rsc.org These components then self-assemble through hydrogen bonding and other electrostatic interactions. By varying the metal center or the organic ligand, a wide range of hybrid materials with different structural and functional properties can be synthesized. For example, the use of transition metals can introduce magnetic or catalytic properties into the hybrid framework, while the organic component can be modified to tune solubility, porosity, or optical characteristics.
Thermal Behavior and Solid State Transformations
Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) for Thermal Stability Assessment
Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) are fundamental techniques for assessing the thermal stability of compounds. Studies on pyridinium (B92312) perchlorate (B79767) and its substituted derivatives, such as 2-chloropyridinium perchlorate, offer valuable data that can be considered representative for understanding the thermal behavior of 3-chloropyridinium perchlorate. at.uaresearchgate.net
Non-isothermal TG of these salts typically shows a multi-stage decomposition process. For instance, the thermolysis of pyridinium perchlorate salts generally occurs in distinct steps, indicating complex degradation mechanisms. The DTA thermograms of these compounds often exhibit sharp exothermic peaks, characteristic of energetic materials, indicating a rapid release of energy upon decomposition. at.ua
Table 1: TG and DTA Phenomenological Data for Pyridinium Perchlorates at.ua
| Compound | TG Data | DTA Data |
|---|---|---|
| Decomposition Stages (°C) | Peak Temperature (°C) | |
| Pyridinium Perchlorate | 290-410 | 350 (exo) |
| 2-Chloropyridinium Perchlorate | 300-420 | 365 (exo) |
Note: The data for 2-Chloropyridinium Perchlorate is used as a close structural analogue for 3-Chloropyridinium perchlorate.
Kinetic Analysis of Solid-State Thermal Decomposition Processes
The kinetics of the thermal decomposition of pyridinium perchlorate salts can be evaluated using isothermal TG data. Both model-fitting and isoconversional methods are employed to determine the kinetic parameters, such as the activation energy (Ea). The isoconversional method is often considered superior as it does not assume a specific reaction model. at.uaresearchgate.net
The activation energy for the thermal decomposition provides a measure of the energy barrier that must be overcome for the decomposition to occur. Higher activation energy generally corresponds to greater thermal stability. The decomposition process is often complex, involving proton transfer from the pyridinium ion to the perchlorate ion, followed by oxidation-reduction reactions. researchgate.net
Table 2: Kinetic Parameters for the Thermal Decomposition of Pyridinium Perchlorates at.ua
| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Pyridinium Perchlorate | 290-330 | 125.4 |
| 2-Chloropyridinium Perchlorate | 300-340 | 135.2 |
Note: The data for 2-Chloropyridinium Perchlorate is used as a close structural analogue for 3-Chloropyridinium perchlorate.
Investigation of Structural Phase Transitions in Crystalline Forms
The presence of different substituents and their positions on the pyridine (B92270) ring can influence the crystal packing and the potential for temperature-induced phase transitions. These transitions can affect the physical and chemical properties of the material. Differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction are key techniques for investigating such solid-state transformations. nih.gov Further research would be necessary to determine if 3-chloropyridinium perchlorate exhibits similar phase behavior.
Conclusion and Future Research Directions
Summary of Key Academic Findings and Contributions
The chemical entity "3-Chloropyridine;perchloric acid" exists as the salt 3-Chloropyridinium perchlorate (B79767) . acs.org This compound is formed through the protonation of the nitrogen atom in the 3-chloropyridine (B48278) ring by the strong acid, perchloric acid. The resulting salt consists of a 3-chloropyridinium cation and a perchlorate anion. acs.org While specific research on 3-chloropyridinium perchlorate is limited, academic findings on its constituent parts and related compounds provide significant insights.
3-Chloropyridine is a versatile building block in organic synthesis, primarily utilized as an intermediate for producing pharmaceuticals and agrochemicals. researchgate.netacs.orgchemrxiv.org Its reactivity has been extensively studied, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Ullmann reactions. mdpi.comwikipedia.org These reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. mdpi.comnih.gov However, studies have shown that 3-chloropyridine can be less reactive than its 2-chloro and 4-chloro isomers in certain coupling reactions, presenting a significant synthetic challenge. mdpi.comnih.govrsc.org For instance, in some Suzuki-Miyaura reactions, 3-chloropyridine showed almost no activity, whereas the 2-chloro isomer yielded products. nih.gov This difference in reactivity is attributed to the electronic and steric effects of the chlorine atom's position on the pyridine (B92270) ring. researchgate.net
The perchlorate anion (ClO₄⁻) is known for being a weakly coordinating anion. acs.orgnih.gov This property is valuable in coordination chemistry and catalysis, as it often leads to more reactive cationic metal complexes. Perchloric acid is a powerful oxidizing agent, especially when hot and concentrated, and is one of the strongest known mineral acids. nih.govresearchgate.net
Research on the parent compound, pyridinium (B92312) perchlorate (PyClO₄) , has revealed interesting physical properties, notably ferroelectricity. nih.gov Below a phase transition temperature of 248 K, the ordering of the pyridinium cations along a ferroelectric axis is the primary driver for this phenomenon. nih.gov This suggests that the interactions between the pyridinium cation and the perchlorate anion can lead to materials with ordered structures and potentially useful electronic properties.
Furthermore, studies on halogenated pyridinium cations have highlighted their potential as halogen bond donors in supramolecular chemistry. acs.orgnih.gov The positive charge on the pyridinium ring enhances the ability of the halogen atom (in this case, chlorine) to participate in halogen bonding, an interaction crucial for designing and constructing crystal lattices and novel materials. nih.gov
| Property | 3-Chloropyridine | Perchloric Acid |
| Formula | C₅H₄ClN | HClO₄ |
| Molar Mass | 113.54 g/mol | 100.46 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 148 °C | 203 °C (azeotrope) |
| pKa | 2.84 (conjugate acid) | ≈ -15.2 |
| Key Use | Synthetic intermediate | Oxidizer, catalyst, reagent |
This table presents selected properties of the precursor molecules. mdpi.comwikipedia.orgnih.govresearchgate.net
Identification of Remaining Research Gaps and Challenges
Despite the foundational knowledge from related compounds, significant research gaps exist specifically for 3-chloropyridinium perchlorate. The primary challenge is the lack of dedicated studies on its synthesis, characterization, and application.
Physicochemical Properties: There is a scarcity of experimental data on the specific properties of 3-chloropyridinium perchlorate, such as its crystal structure, thermal stability, solubility, and spectroscopic characteristics. While properties can be inferred from its components, detailed analysis is required to understand the unique interactions between the 3-chloropyridinium cation and the perchlorate anion.
Reactivity and Catalytic Potential: The influence of the perchlorate counter-ion on the reactivity of the 3-chloropyridinium cation is largely unexplored. It is unclear how this salt would behave in reactions compared to the neutral 3-chloropyridine or other 3-chloropyridinium salts with different anions. Its potential as a catalyst or catalyst precursor remains an open question.
Regioselective Functionalization: A persistent challenge in pyridine chemistry is the regioselective functionalization of the C-H bonds. researchgate.netchemrxiv.org While 3-chloropyridine serves as a handle for introducing substituents at the 3-position, developing methods to further functionalize the other positions of the 3-chloropyridinium ring selectively remains a significant hurdle.
Supramolecular Behavior: While halogenated pyridinium cations are known to be effective halogen bond donors, the specific role of the 3-chloro substituent in concert with the perchlorate anion in directing supramolecular assembly is not understood. nih.gov Research is needed to determine how these components interact to form predictable and stable crystalline networks.
Prospective Areas for Future Experimental and Theoretical Investigations
Future research should focus on leveraging the unique electronic properties of the 3-chloropyridine framework in catalysis. While 3-chloropyridine itself is a substrate in many catalytic reactions, its derivatives, including the perchlorate salt, could serve as ligands or organocatalysts. For example, metal complexes featuring 3-chloropyridine-derived ligands could be investigated for C-H activation or amination reactions. acs.org The electron-withdrawing nature of the chlorine atom and the pyridinium nitrogen could be harnessed to tune the activity of a metal center. The weakly coordinating perchlorate anion in 3-chloropyridinium perchlorate could be advantageous in developing highly active, cationic catalysts by ensuring a vacant coordination site at the metal center.
| Entry | Halopyridine | Catalyst System | Product Yield (%) |
| 1 | 2-Chloropyridine (B119429) | Pd(OAc)₂ / Benzimidazolium salt | Moderate to High |
| 2 | 3-Chloropyridine | Pd(OAc)₂ / Benzimidazolium salt | Low to Moderate |
| 3 | 2-Chloropyridine | [NiCl(o-tol)(dppf)] | No reaction |
| 4 | 3-Chloropyridine | [NiCl(o-tol)(dppf)] | Promising conversion |
| 5 | 3-Chloropyridine | Pd/C / PPh₃ | Low |
| 6 | 3-Chloropyridine | Pd/C / 2-(dicyclohexylphosphino)biphenyl | High |
This interactive table summarizes the varied reactivity of chloropyridines in Suzuki-Miyaura cross-coupling reactions under different catalytic conditions, highlighting the challenges and opportunities in catalyst development. mdpi.comrsc.orgacs.org
Computational chemistry offers a powerful tool to bridge the existing knowledge gaps. Future theoretical investigations should target the following areas:
Structure and Bonding: Density Functional Theory (DFT) calculations can be employed to predict the precise geometry, vibrational frequencies, and electronic structure of 3-chloropyridinium perchlorate. This would provide a fundamental understanding of the ionic and potential halogen bonding interactions within the crystal lattice.
Reaction Mechanisms: Computational modeling can elucidate the reaction pathways and transition states for reactions involving 3-chloropyridine and its derivatives. For instance, modeling the oxidative addition step in palladium-catalyzed cross-coupling reactions could explain the observed differences in reactivity between 2-, 3-, and 4-chloropyridines. mdpi.com
Predicting Properties: Advanced simulations could predict the properties of hypothetical materials based on 3-chloropyridinium perchlorate. This includes modeling the ferroelectric behavior, as seen in the parent pyridinium perchlorate, and predicting how the 3-chloro substituent would modulate these properties. nih.gov
The ability of the 3-chloropyridinium cation to act as a halogen bond donor opens avenues for the rational design of novel supramolecular materials. acs.orgnih.gov
Crystal Engineering: By co-crystallizing 3-chloropyridinium perchlorate with various halogen bond acceptors, it should be possible to construct a range of crystalline architectures, from simple 1D chains to complex 3D networks. The predictability of halogen bonding could allow for the design of materials with specific pore sizes or channel structures for applications in gas storage or separation.
Functional Materials: The combination of a polarizable pyridinium ring, a halogen bond donor site, and a weakly coordinating anion makes 3-chloropyridinium perchlorate an attractive building block for functional materials. Future work could explore the synthesis of materials with nonlinear optical (NLO) properties or ferroelectric behavior. The influence of the chlorine atom on the electronic properties of the pyridinium ring could be exploited to fine-tune these characteristics.
Q & A
Basic Questions
Q. What safety protocols are critical when handling perchloric acid in experiments involving 3-Chloropyridine?
- Methodological Answer :
- Use a dedicated perchloric acid fume hood when heating perchloric acid (any concentration) or using concentrations ≥60% to prevent explosive salt accumulation .
- Avoid simultaneous use of organic solvents (e.g., 3-Chloropyridine) or dehydrating agents (e.g., sulfuric acid) in the same hood, as they can form reactive or explosive mixtures .
- Post-experiment, rinse hood surfaces with water to remove residual perchloric acid, reducing crystallization risks .
- Wear neoprene gloves , a rubber apron, and eye protection to mitigate corrosive exposure .
Q. How can researchers accurately determine the concentration of aqueous perchloric acid solutions?
- Methodological Answer :
- Refractive index : Measure at 20°C or 30°C and compare with published data (e.g., Table 8 in Schilt’s monograph). For 0–72% solutions, this method is rapid but requires calibration against known standards .
- Density : Use a calibrated densitometer. For 70% (w/w) HClO₄, density is ~1.68 g/mL, correlating to ~11.7 M concentration .
- Cross-validate both methods to address potential discrepancies, as historical data (e.g., Smith vs. McLean) may vary .
Q. What are common analytical applications of perchloric acid in organic synthesis or metabolite analysis?
- Methodological Answer :
- PCA-FOX assay : Replace sulfuric acid with 110 mM perchloric acid to stabilize pH (~1.1) and enhance sensitivity for hydroperoxide detection in biological samples .
- Metabolite extraction : Use cold 6% perchloric acid to precipitate proteins in blood, enabling fluorometric analysis of glucose, lactate, and pyruvate with minimal degradation .
Advanced Research Questions
Q. How can the PCA-FOX assay be optimized for detecting lipid hydroperoxides in complex biological matrices?
- Methodological Answer :
- Adjust perchloric acid concentration to 110 mM to minimize pH fluctuations caused by sample buffering agents .
- Validate molar absorption coefficients (ε) for target hydroperoxides (e.g., ε = 43,000 M⁻¹cm⁻¹ for H₂O₂ in PCA-FOX vs. 39,000 in sulfuric acid) .
- Include blank runs with perchloric acid extracts to correct for background fluorescence in samples like plasma .
Q. How should researchers resolve contradictions in reported refractive indices for perchloric acid concentration analysis?
- Methodological Answer :
- Compare refractive index data from multiple sources (e.g., Schilt’s Table 8 vs. McLean’s corrections) .
- Validate using density measurements , which are less prone to instrument-specific errors. For example, 70% HClO₄ has a density of 1.68 g/mL, correlating to 11.7 M .
- Use high-purity standards and temperature-controlled equipment to reduce variability .
Q. What experimental design strategies mitigate explosive risks when combining perchloric acid with chlorinated organics like 3-Chloropyridine?
- Methodological Answer :
- Temperature control : Avoid heating mixtures above 70°C, as anhydrous HClO₄ decomposes explosively at 150°C .
- Dilution : Use ≤70% HClO₄ to reduce oxidative strength and avoid concentration via evaporation .
- Inert atmosphere : Conduct reactions under nitrogen to minimize unintended oxidation of 3-Chloropyridine .
- Real-time monitoring : Employ FTIR or Raman spectroscopy to detect intermediates like perchlorate esters, which are shock-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
